

An In-depth Technical Guide on (Rac)-Carisbamate-d4: Chemical Structure and Properties

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Compound of Interest

Compound Name: (Rac)-Carisbamate-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **(Rac)-Carisbamate-d4**, a deuterated analog of the investigational antiepileptic drug Carisbamate. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Physicochemical Properties

(Rac)-Carisbamate-d4 is the deuterated form of Carisbamate, a phenyl monocarbamate derivative. The deuterium labeling is on the phenyl ring, which makes it a useful internal standard in analytical studies.

Table 1: Physicochemical Properties of **(Rac)-Carisbamate-d4** and Carisbamate

Property	(Rac)-Carisbamate-d4	Carisbamate
IUPAC Name	2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate	[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Synonyms	-	YKP509, RWJ-333369
CAS Number	1329808-36-7[1]	194085-75-1[2][3]
Molecular Formula	C ₉ H ₆ D ₄ ClNO ₃	C ₉ H ₁₀ ClNO ₃
Molecular Weight	219.66 g/mol	215.63 g/mol
Appearance	Solid	White to beige powder
Solubility	Not explicitly specified, but used in analytical standards.	Soluble in DMSO (2 mg/mL, clear)
Optical Activity	Racemic mixture	[α] _D +77 to +87°, c = 0.2 in chloroform-d
Storage Temperature	2-8°C	2-8°C

Biological Properties and Mechanism of Action of Carisbamate

Carisbamate is an investigational drug with anticonvulsant properties. While the precise mechanism of action is not fully elucidated, research points to a multi-faceted approach involving the modulation of neuronal excitability.

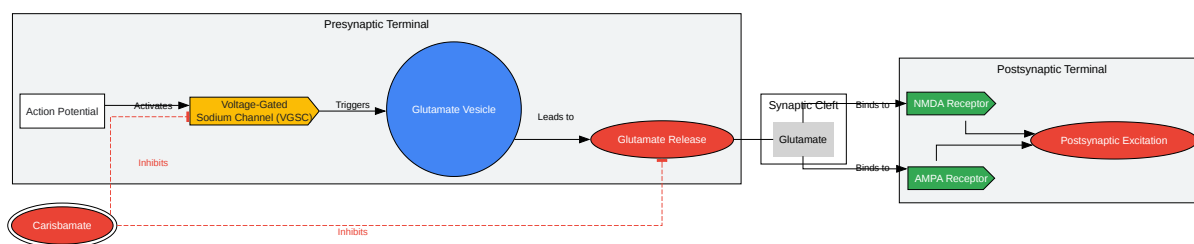
Inhibition of Voltage-Gated Sodium Channels

A primary mechanism of action for Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs). Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent block of these channels, which are crucial for the initiation and propagation of action potentials. This inhibition of repetitive neuronal firing is a key factor in its anticonvulsant effects. In whole-cell patch clamp recordings on rat hippocampal neurons, carisbamate demonstrated an IC₅₀ value of 89 microM for blocking voltage-gated sodium channels.

Modulation of Glutamatergic Neurotransmission

Carisbamate also modulates excitatory neurotransmission mediated by glutamate. It has been shown to inhibit both NMDA and AMPA receptor-mediated excitatory postsynaptic currents. This effect is thought to be presynaptic, reducing the release of glutamate in an action potential-dependent manner. This reduction in excitatory signaling contributes to the overall dampening of neuronal hyperexcitability observed in seizure states.

Below is a diagram illustrating the proposed mechanism of action of Carisbamate.



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Mechanism of Action of Carisbamate.

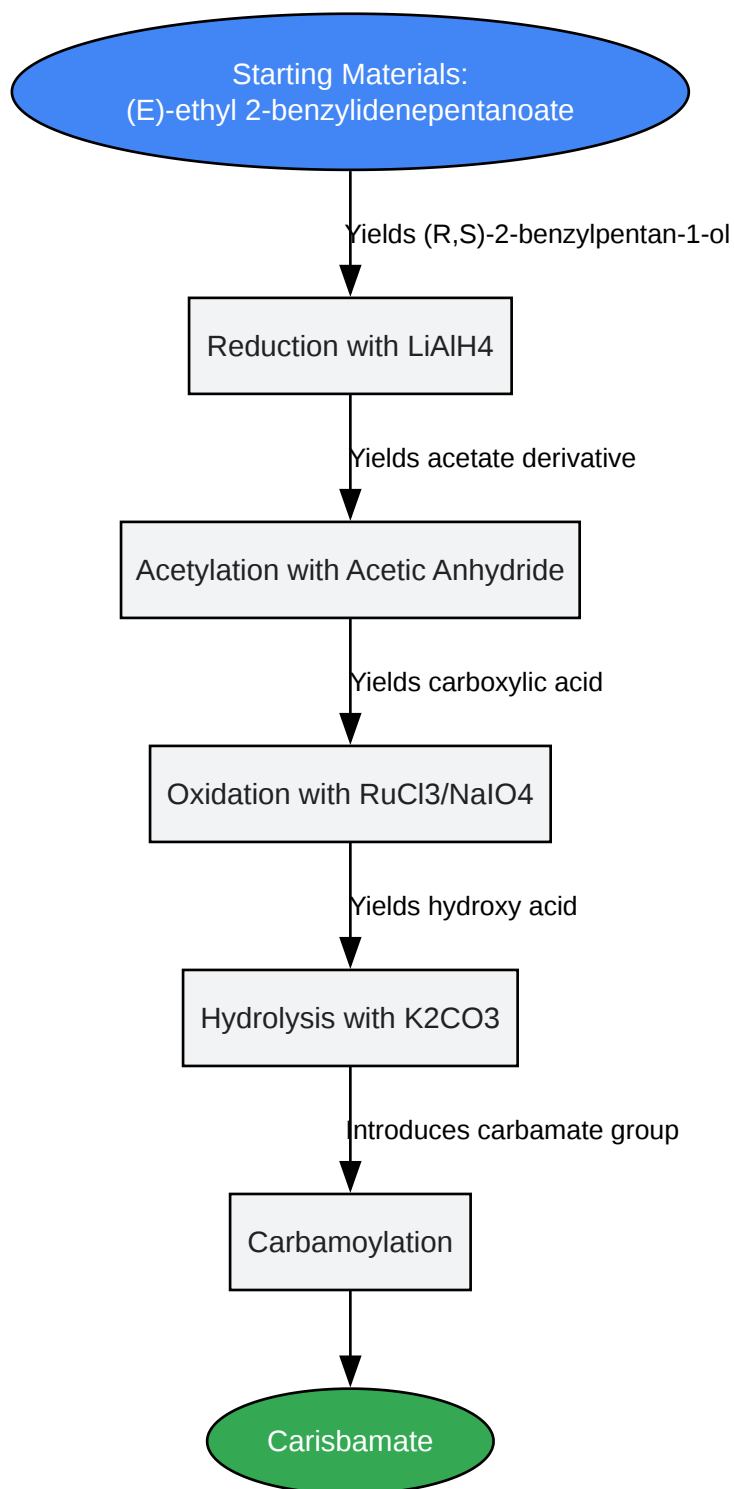
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of Carisbamate.

Synthesis of Carisbamate (General Approach)

A specific, detailed synthesis protocol for **(Rac)-Carisbamate-d4** is not readily available in the public domain, likely due to its nature as a proprietary research compound. However, a general

synthetic approach for Carisbamate can be inferred from related chemical literature. A plausible chemoenzymatic synthesis would involve the following conceptual steps:



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Conceptual Synthesis Workflow for Carisbamate.

Note: This is a generalized workflow based on similar chemical syntheses and not a definitive, validated protocol for Carisbamate or its deuterated analog.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of Carisbamate on ion channel currents in neurons.

Objective: To record voltage-gated sodium currents and assess their modulation by Carisbamate.

Materials:

- Cells: Cultured hippocampal neurons or other suitable neuronal cell lines.
- External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.
- Internal Solution (Pipette Solution): Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.
- Carisbamate Stock Solution: Prepared in a suitable solvent like DMSO.
- Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

- Cell Preparation: Plate neurons on coverslips suitable for microscopy and recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Recording:
 - Place the coverslip with neurons in the recording chamber and perfuse with ACSF.
 - Approach a neuron with the recording pipette and form a gigaseal (resistance > 1 GΩ).

- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -70 mV.
- Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various depolarizing potentials (e.g., -60 mV to +20 mV in 10 mV increments).
- Drug Application:
 - Record baseline currents in ACSF.
 - Perfuse the recording chamber with ACSF containing the desired concentration of Carisbamate.
 - Record currents in the presence of the drug.
 - Wash out the drug with ACSF and record recovery currents.
- Data Analysis:
 - Measure the peak amplitude of the sodium currents before, during, and after drug application.
 - Analyze the voltage-dependence of activation and inactivation.
 - Determine the IC_{50} of Carisbamate for sodium channel inhibition.

Pharmacokinetics of Carisbamate

Clinical studies have provided insights into the pharmacokinetic profile of Carisbamate.

Table 2: Pharmacokinetic Parameters of Carisbamate

Parameter	Value	Population
Time to Peak Plasma Concentration (Tmax)	1-2 hours	Pediatric and adult patients with LGS
Oral Clearance	35.1-41.4 ml/h/kg	Healthy Japanese and Caucasian subjects
Half-life (t1/2)	11.5-12.8 hours	Healthy Japanese and Caucasian subjects
Metabolism	Primarily through glucuronidation and oxidation.	-
Dose Proportionality	Linear and dose-proportional pharmacokinetics after single and multiple doses.	Pediatric and adult patients with LGS

Pharmacokinetic studies have shown that Carisbamate's exposure can be slightly higher in Japanese subjects compared to Caucasians, but this difference is reduced after body weight normalization. The pharmacokinetics are generally linear and predictable across different age groups and dosing regimens.

Clinical Development and Therapeutic Potential

Carisbamate has been investigated in clinical trials for the treatment of various seizure types, including partial-onset seizures and seizures associated with Lennox-Gastaut Syndrome (LGS). It has shown some efficacy as an adjunctive therapy for drug-resistant focal epilepsy. While it is not yet approved for general use, ongoing research continues to explore its therapeutic potential in epilepsy and other neurological conditions.

Conclusion

(Rac)-Carisbamate-d4 is a valuable tool for the preclinical and clinical development of Carisbamate, serving as a reliable internal standard for analytical methods. Carisbamate itself is an investigational antiepileptic drug with a promising mechanism of action that involves the dual inhibition of voltage-gated sodium channels and presynaptic glutamate release. Further research and clinical trials are needed to fully establish its efficacy and safety profile for the

treatment of epilepsy. This technical guide provides a foundational understanding of the chemical and biological properties of these compounds for the scientific community.

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